1-Bromo-3-(isothiocyanatomethyl)benzene
Overview
Description
“1-Bromo-3-(isothiocyanatomethyl)benzene” is a chemical compound with the CAS Number: 3845-33-8 . It has a molecular weight of 228.11 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H6BrNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2
. This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Ethynylferrocene Compounds
A study explored the synthesis of new compounds, including 1,3-dibromo-5-(ferrocenylethynyl)benzene, using palladium-catalyzed cross-coupling reactions. These compounds exhibited reversible oxidations, highlighting the potential for advanced chemical applications (Fink et al., 1997).
Crystal Structures of Derivatives
Research on the crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene revealed insights into supramolecular features like hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).
Synthesis of 1H-Isoindole-1-thiones
A study reported the successful synthesis of 2,3-dihydro-1H-isoindole-1-thiones from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, showcasing the compound's utility in generating novel chemical structures (Kobayashi et al., 2013).
Characterization of Aryl Bromide
A different study focused on the preparation and characterization of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, revealing insights into its structural properties and potential as a precursor for other chemical reactions (Steele, Micha‐Screttas, & Screttas, 2004).
Applications in Organic Synthesis
Reagent-Modulated Site Selectivities
A study highlighted the deprotonation of bromo(trifluoromethyl)benzenes under specific conditions, revealing the importance of 1-bromo derivatives in achieving optional site selectivities in organic synthesis (Mongin, Desponds, & Schlosser, 1996).
Synthesis of 1H-Isoindoles
Another research presented a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles using 1-bromo-2-(dialkoxymethyl)benzenes, demonstrating the compound's versatility in organic synthesis processes (Kuroda & Kobayashi, 2015).
Synthesis of Indeno[1,2‐c]chromenes
A study outlined the reaction of 1-bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylphenols, leading to the formation of complex molecules like indeno[1,2-c]chromenes (Pan et al., 2014).
Other Notable Applications
Study of Fluorescence Properties
Research into the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene highlighted its potential in photoluminescent applications (Zuo-qi, 2015).
Optimization of Synthesis
A study focused on optimizing the synthesis of 1,3-bis(isocyanatomethyl)benzene, a compound derived from 1-bromo derivatives, showcasing the importance of these compounds in industrial applications (Jianxun et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-(isothiocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVUQXETLLUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443113 | |
Record name | 1-Bromo-3-(isothiocyanatomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3845-33-8 | |
Record name | 1-Bromo-3-(isothiocyanatomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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